2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane
Overview
Description
“2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane” is a chemical compound. Unfortunately, there is limited information available about this specific compound. However, related compounds such as “(4-Bromo-5-methylthiophen-2-yl)boronic acid” and “(4-Bromo-5-methylthiophen-2-yl)methanol” are known12. These compounds contain a bromo group and a methylthiophen group, similar to the compound 12.
Synthesis Analysis
The synthesis of “2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane” is not explicitly mentioned in the available resources. However, related compounds such as “2-(4-Bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” have been synthesized3. The synthesis of these compounds typically involves the reaction of a bromo-methylthiophen compound with other reagents3.Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane” is not directly available. However, the InChI codes for related compounds such as “(4-Bromo-5-methylthiophen-2-yl)boronic acid” and “(4-Bromo-5-methylthiophen-2-yl)methanol” are provided12. These codes can be used to generate the molecular structures of these compounds.Chemical Reactions Analysis
The specific chemical reactions involving “2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane” are not mentioned in the available resources. However, bromo-methylthiophen compounds are generally reactive and can participate in various chemical reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane” are not directly available. However, related compounds such as “(4-Bromo-5-methylthiophen-2-yl)boronic acid” and “(4-Bromo-5-methylthiophen-2-yl)methanol” are solid at room temperature12.Safety And Hazards
The safety and hazards associated with “2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane” are not directly available. However, related compounds such as “(4-Bromo-5-methylthiophen-2-yl)boronic acid” and “(4-Bromo-5-methylthiophen-2-yl)methanol” are labeled with the GHS07 pictogram, indicating that they may cause skin irritation, eye irritation, and respiratory irritation12.
Future Directions
The future directions for the study and application of “2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane” are not mentioned in the available resources. However, bromo-methylthiophen compounds are of interest in various fields of chemistry due to their reactivity1.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane”. For a more comprehensive analysis, further research and resources would be required.
properties
IUPAC Name |
2-(4-bromo-5-methylthiophen-2-yl)-1,3-dioxolane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-5-6(9)4-7(12-5)8-10-2-3-11-8/h4,8H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVGVDPVGGHSBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2OCCO2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692984 | |
Record name | 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane | |
CAS RN |
479196-49-1 | |
Record name | 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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